N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide
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Description
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H18N6O2S and its molecular weight is 322.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.12119501 g/mol and the complexity rating of the compound is 513. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is essential for the initiation of DNA replication during the S phase. By inhibiting CDK2, this compound prevents the phosphorylation of retinoblastoma protein (Rb), a key event in the progression to the S phase . This leads to cell cycle arrest at the G1 phase, preventing DNA replication and cell division .
Result of Action
The inhibition of CDK2 by this compound leads to significant cell cycle arrest . This results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment . In fact, most of the compounds in this class showed superior cytotoxic activities against various cancer cell lines .
Biochemical Analysis
Biochemical Properties
N-methyl-N-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]cyclopropanesulfonamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. This compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, this compound has been observed to induce apoptosis and inhibit proliferation . It influences cell signaling pathways, particularly those involved in cell cycle progression and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound binds to the active site of CDK2, inhibiting its kinase activity and leading to cell cycle arrest . Additionally, it may interact with other proteins involved in apoptosis and cell signaling, further contributing to its effects on cellular function. Changes in gene expression induced by this compound are likely mediated through its impact on transcription factors and epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . The compound’s metabolism may lead to the formation of active metabolites that contribute to its biological effects. Additionally, this compound can affect metabolic flux and alter the levels of various metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it exerts its biological effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy in modulating cellular processes.
Properties
IUPAC Name |
N-methyl-N-[[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)azetidin-3-yl]methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)5-9-6-19(7-9)13-11-4-16-17-12(11)14-8-15-13/h4,8-10H,2-3,5-7H2,1H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYVHMAXWSKVHFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CN(C1)C2=NC=NC3=C2C=NN3)S(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.